molecular formula C12H11N B11913162 1,2-Dihydroacenaphthylen-4-amine CAS No. 4657-97-0

1,2-Dihydroacenaphthylen-4-amine

Cat. No.: B11913162
CAS No.: 4657-97-0
M. Wt: 169.22 g/mol
InChI Key: USPFODDAZNDECA-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-4-amine is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphthylen-4-amine can be synthesized through several methods. One common approach involves the reduction of acenaphthenequinone followed by amination. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the amination step can be carried out using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylen-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dihydroacenaphthylen-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylen-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: The parent compound, used as a precursor in the synthesis of 1,2-Dihydroacenaphthylen-4-amine.

    Acenaphthenequinone: An oxidized derivative of acenaphthene, used in various synthetic applications.

    1,2-Dihydroacenaphthylen-5-amine: A positional isomer with similar chemical properties

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

4657-97-0

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-4-amine

InChI

InChI=1S/C12H11N/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5,13H2

InChI Key

USPFODDAZNDECA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC(=C2)N

Origin of Product

United States

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